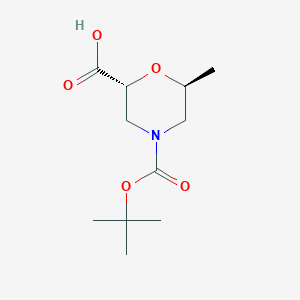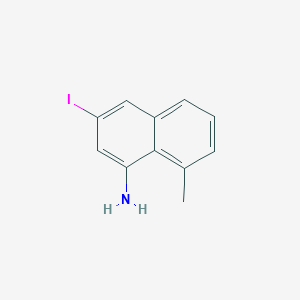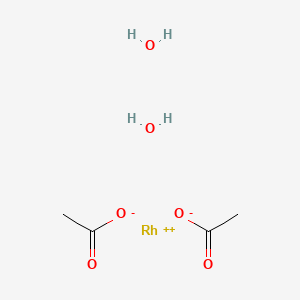
1,2-Dichloro-3,3-difluorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-3,3-difluorobutane is an organic compound with the molecular formula C4H6Cl2F2 It is a halogenated hydrocarbon, characterized by the presence of both chlorine and fluorine atoms attached to a butane backbone
Métodos De Preparación
The synthesis of 1,2-Dichloro-3,3-difluorobutane typically involves halogenation reactions. One common method is the fluorination of 1,2-dichlorobutane using a fluorinating agent such as hydrogen fluoride (HF) or a metal fluoride under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with fluorine atoms .
Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the production efficiency and minimize by-products .
Análisis De Reacciones Químicas
1,2-Dichloro-3,3-difluorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation and Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions typically yields alcohols, while elimination reactions produce alkenes.
Aplicaciones Científicas De Investigación
1,2-Dichloro-3,3-difluorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex fluorinated compounds.
Biology and Medicine: The compound’s unique halogenation pattern makes it a useful probe in studying enzyme mechanisms and interactions with biological macromolecules.
Mecanismo De Acción
The mechanism by which 1,2-Dichloro-3,3-difluorobutane exerts its effects involves interactions with molecular targets through its halogen atoms. The chlorine and fluorine atoms can form strong bonds with various substrates, influencing the compound’s reactivity and stability. The pathways involved often include halogen bonding and hydrogen bonding interactions, which play crucial roles in its chemical behavior .
Comparación Con Compuestos Similares
1,2-Dichloro-3,3-difluorobutane can be compared with other halogenated butanes, such as:
1,2-Dichloro-3,3-difluoropropane: Similar in structure but with one less carbon atom, affecting its physical and chemical properties.
1,2-Dichloro-3,3-difluorohexane: With a longer carbon chain, this compound exhibits different reactivity and applications.
2,3-Dichlorobutane: Lacks fluorine atoms, resulting in distinct reactivity and uses.
Propiedades
| 381-85-1 | |
Fórmula molecular |
C4H6Cl2F2 |
Peso molecular |
162.99 g/mol |
Nombre IUPAC |
1,2-dichloro-3,3-difluorobutane |
InChI |
InChI=1S/C4H6Cl2F2/c1-4(7,8)3(6)2-5/h3H,2H2,1H3 |
Clave InChI |
LFLJVJVWIWKUGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C(CCl)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849946.png)




